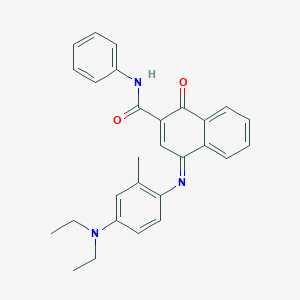

2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

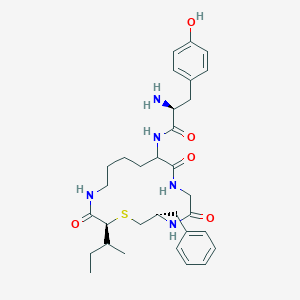

“2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine” is a chemical compound with the molecular formula C28H27N3O2 .

Synthesis Analysis

The synthesis of this compound is not widely documented in the available literature. .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C28H27N3O2. It contains phenylcarbamoyl and naphthoquinone groups, as well as a diethylamino-2-methylphenyl imine group .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . Its molecular weight is 437.54 . The compound appears as a dark green to dark blue to black powder or crystal .Applications De Recherche Scientifique

Eco-Friendly Synthesis

Indoaniline dyes have been synthesized in an eco-friendly manner using a bacterial laccase . This enzymatic route represents an efficient and sustainable alternative to the chemical synthesis of indo dyes . The process involves oxidative cross-coupling between 1,4-phenylenediamine, 4-aminophenol or 2,5-diaminotoluene and several meta- and meta,para-substituted couplers .

Cosmetic and Hair Dye Industries

The eco-friendly synthesis of indo dyes has a potentially high impact in the cosmetic and hair dye industries . The dyes obtained from this process have been found to yield good to excellent results .

Historical Significance

Indoaniline dyes, along with their indophenol and indamine counterparts, have roots stretching back to the mid-nineteenth-century period during which synthetic dyes were successfully commercialized for the first time .

Photographic Film Development

One of the most important applications of indoaniline dyes involves the synthesis of the dyes as part of the coloration process in the development of images from photographic film .

Hair Dyeing

Indoaniline dyes play a significant role in the dyeing of hair . The dyes are used in the coloration process, contributing to the wide range of hair colors available in the market .

Optical Sensor Applications

Azacrown indoaniline dye exhibits higher Li+ selectivity than Na+ ion in CH2Cl2CH3CN, suggesting potential suitability for optical sensor applications .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-[4-(diethylamino)-2-methylphenyl]imino-1-oxo-N-phenylnaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O2/c1-4-31(5-2)21-15-16-25(19(3)17-21)30-26-18-24(27(32)23-14-10-9-13-22(23)26)28(33)29-20-11-7-6-8-12-20/h6-18H,4-5H2,1-3H3,(H,29,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKBEIDPRRYKKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348310 |

Source

|

| Record name | Indoaniline dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine | |

CAS RN |

102187-19-9 |

Source

|

| Record name | Indoaniline dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)

![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)